Sulfo-NHS-SS-Biotin

Vue d'ensemble

Description

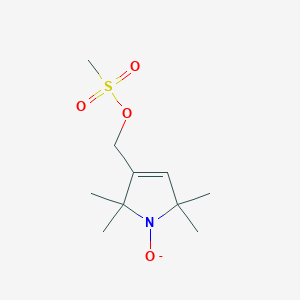

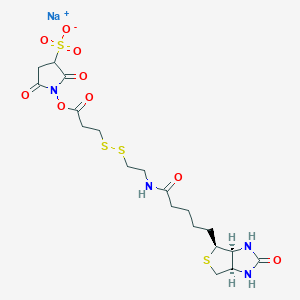

Sulfo-NHS-SS-Biotin is a thiol-cleavable amine-reactive biotinylation reagent . It contains an extended spacer arm for minimizing the steric hindrances associated with avidin binding . It is water-soluble, disulfide-reducible, and can be used under physiologic conditions .

Synthesis Analysis

Mammalian cells are first labeled with EZ-Link Sulfo-NHS-SS-Biotin . The cells are then lysed and the labeled proteins are captured with NeutrAvidin Agarose . Dithiothreitol (DTT) is used to elute by reducing the disulfide bond in the biotin label, thus releasing the biotin-free binding proteins .Molecular Structure Analysis

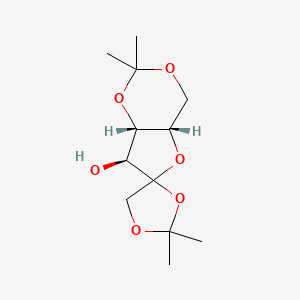

Sulfo-NHS-SS-Biotin is an N-hydroxysuccinimide ester (NHS ester) of biotin . It has a long chain spacer arm (24.3 Å) separating the biotin group from the amino-reactive sulfo-NHS ester .Chemical Reactions Analysis

Sulfo-NHS-SS-Biotin reacts with amine-containing proteins and other molecules, forming a complex which further interacts with avidin or streptavidin probes . The SS when reduced to SH will cleave the molecule .Physical And Chemical Properties Analysis

Sulfo-NHS-SS-Biotin has a molecular formula of C19H27N4NaO9S4 and a molecular weight of 606.7 . It is amine-reactive and water-soluble . It can be used under physiologic conditions .Applications De Recherche Scientifique

Protein Labeling

Sulfo-NHS-SS-Biotin is widely used in protein labeling. It can biotinylate antibodies to facilitate their immobilization, purification, or detection . This compound reacts with primary amines (-NH2), such as lysine side-chains, or the N-termini of polypeptides .

Cell Surface Labeling

This compound is particularly useful for targeting cell surface proteins due to the membrane-impermeability of this reagent . It does not penetrate the plasma membrane, and therefore, it biotinylates only surface proteins of whole cells .

Reversible Labeling

The spacer arm of Sulfo-NHS-SS-Biotin includes a cleavable disulfide bond, which allows for reversible labeling of proteins and cell surface primary amines . This means the biotin label can be removed using reducing agents such as DTT .

Reducing Steric Hindrance

Sulfo-NHS-SS-Biotin contains an extended spacer arm to reduce steric hindrances associated with avidin binding . This feature makes it an ideal choice for applications that require minimal interference from the labeling reagent.

Water Solubility

This reagent is water-soluble, enabling biotinylation to be performed in the absence of organic solvents such as DMSO or DMF . This is beneficial for applications that cannot tolerate solvents or are complicated by their inclusion.

Medium Length Spacer Arm

The spacer arm (total length added to target) of Sulfo-NHS-SS-Biotin is 24.3 angstroms . It consists of the native biotin valeric acid group extended by a 7-atom chain . This medium length helps in maintaining the balance between reactivity and steric hindrance.

Intracellular Labeling

Although Sulfo-NHS-SS-Biotin is typically used for extracellular labeling due to its membrane impermeability, its counterpart, NHS-SS-Biotin, is membrane-permeable and can be used for intracellular labeling .

Affinity Chromatography

Biotinylated proteins can be separated and purified from other proteins using affinity chromatography. The high affinity of biotin for avidin or streptavidin is used to selectively retain biotinylated molecules on an avidin or streptavidin matrix .

Mécanisme D'action

Target of Action

Sulfo-NHS-SS-Biotin primarily targets proteins and cell surface primary amines . The compound is particularly useful for labeling and purifying cell surface proteins .

Mode of Action

The N-hydroxysulfosuccinimide (NHS) ester group on Sulfo-NHS-SS-Biotin reacts with the primary amines (-NH2), such as lysine side-chains, or the amino-termini of polypeptides . This reaction forms stable amide bonds, resulting in the biotinylation of the protein .

Biochemical Pathways

The biochemical pathway involves the reaction of the NHS ester group of Sulfo-NHS-SS-Biotin with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .

Pharmacokinetics

Sulfo-NHS-SS-Biotin is a water-soluble molecule . Its water solubility enables biotinylation to be performed in the absence of organic solvents such as DMSO or DMF . This property is advantageous for applications that cannot tolerate solvents or when inclusion of solvents complicates the protocol .

Result of Action

The result of the action of Sulfo-NHS-SS-Biotin is the biotinylation of proteins, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system . The compound is particularly useful for labeling and purifying cell surface proteins .

Action Environment

The negatively charged sulfonate group in the chemical structure of Sulfo-NHS-SS-Biotin makes it a water-soluble biotinylation reagent that can be directly added to aqueous reactions without prior dissolution of organic solvents . The water-soluble solution of sulfo-nhs-ss-biotin must be quickly prepared and used immediately to prevent hydrolysis of the active ester .

Safety and Hazards

Orientations Futures

Sulfo-NHS-SS-Biotin has been used to purify targeted molecules using affinity chromatography on a column of immobilized avidin or streptavidin . Future research may focus on its use in labeling and purifying cell surface proteins . It may also be used in the development of new protein labeling reagents, including amine-reactive fluorescent dyes, biotin affinity tags, and pegylation compounds .

Propriétés

IUPAC Name |

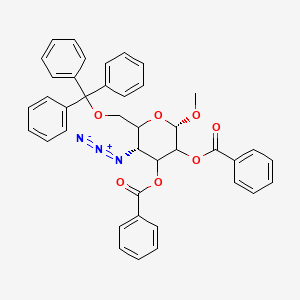

sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N4NaO9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856142 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt | |

CAS RN |

325143-98-4 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)